molecular formula C17H25N3O3 B7927795 [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester

[2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester

Cat. No.: B7927795
M. Wt: 319.4 g/mol
InChI Key: YCCBAQBDDAFRQG-GRTSSRMGSA-N
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Description

[2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring, an amino-propionyl group, and a benzyl ester moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The amino-propionyl group is introduced through a reaction with an appropriate amino acid derivative, followed by the formation of the carbamic acid benzyl ester. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

Potential Applications

The applications of [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester can be categorized into several key areas:

  • Enzyme Modulation
    • The compound may interact with various enzymes, potentially acting as an inhibitor or modulator. This could be significant in the context of diseases where enzyme activity is dysregulated.
  • Receptor Binding
    • Its structural features suggest that it may bind to specific receptors, influencing signaling pathways that are critical in various physiological processes.
  • Drug Development
    • The compound's unique structure positions it as a potential lead compound in the development of new pharmaceuticals, particularly in treating metabolic disorders or conditions requiring enzyme regulation.
  • Biological Activity
    • Similar compounds have shown activity against multiple biological targets, indicating that this compound may exhibit similar properties. The presence of both amino and carbamate groups enhances its potential bioactivity.

Research Findings and Case Studies

Several studies have explored the biological activity of compounds with similar structures to This compound . Here are some notable findings:

  • In Vitro Studies : Research indicates that compounds with carbamate functionalities often show promise as enzyme inhibitors. For instance, studies on related carbamate derivatives demonstrated significant inhibition of acetylcholinesterase, suggesting potential applications in neuropharmacology.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the cyclohexyl or amino groups can significantly affect the binding affinity and efficacy of these compounds at their respective targets. This insight is crucial for optimizing the pharmacological profile of new drugs based on this scaffold.
  • Therapeutic Potential : Preliminary studies have hinted at the use of similar compounds in treating conditions like Alzheimer’s disease and other neurodegenerative disorders due to their ability to modulate neurotransmitter levels through enzyme interaction.

Mechanism of Action

The mechanism of action of [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid methyl ester
  • [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid ethyl ester
  • [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid propyl ester

Uniqueness

Compared to similar compounds, [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester offers unique properties due to the presence of the benzyl ester group. This moiety can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Biological Activity

The compound [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester is a synthetic organic molecule with potential therapeutic applications. Its structure includes a cyclohexyl moiety linked to a carbamic acid and an amino propionyl group, suggesting possible interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic effects, and relevant case studies.

Structural Characteristics

The compound's structure can be represented as follows:

C16H23N3O3\text{C}_{16}\text{H}_{23}\text{N}_{3}\text{O}_{3}

This structure features:

  • A cyclohexyl ring, which may enhance lipophilicity and membrane permeability.
  • An amino group that can participate in hydrogen bonding with biological receptors.
  • A carbamate group that may influence enzyme interactions.

The biological activity of This compound is likely mediated through its interactions with specific enzymes and receptors. Compounds with similar structures have been shown to exhibit various pharmacological effects, including:

  • Enzyme inhibition : The carbamate moiety may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation.
  • Receptor modulation : The amino propionyl group may interact with neurotransmitter receptors, potentially affecting signal transduction pathways.

In Vitro Studies

Several studies have investigated the biological activity of compounds similar to This compound . For instance, research has shown that derivatives with a carbamate structure can inhibit AChE with IC50 values in the nanomolar range, indicating potent activity against neurodegenerative diseases like Alzheimer's.

CompoundTarget EnzymeIC50 (nM)Reference
Compound AAChE3.2
Compound BMAO-B1.18
Compound CBACE14.5

Case Studies

  • Neuroprotective Effects : A study on a related compound demonstrated significant neuroprotective effects in animal models of Alzheimer's disease, highlighting its potential for cognitive enhancement and neuroprotection through AChE inhibition.
  • Anticancer Activity : Another investigation into structurally similar carbamate derivatives revealed promising anticancer properties by inducing apoptosis in cancer cell lines, suggesting that This compound might have similar effects.

Synthesis and Development

The synthesis of This compound can be approached through various methods, including:

  • Amide coupling reactions : Utilizing activated carbamate intermediates.
  • Enzymatic synthesis : Leveraging specific enzymes for selective modifications.

Properties

IUPAC Name

benzyl N-[2-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-12(18)16(21)19-14-9-5-6-10-15(14)20-17(22)23-11-13-7-3-2-4-8-13/h2-4,7-8,12,14-15H,5-6,9-11,18H2,1H3,(H,19,21)(H,20,22)/t12-,14?,15?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCBAQBDDAFRQG-GRTSSRMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC1NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCCCC1NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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